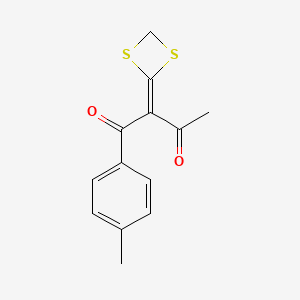
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is an organic compound that features a unique combination of a dithietane ring and a butane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione typically involves the formation of the dithietane ring followed by its attachment to the butane-1,3-dione structure. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under specific conditions.
Condensation Reactions: Attachment of the dithietane ring to the butane-1,3-dione moiety through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the dithietane ring to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the butane-1,3-dione moiety.
Substitution: Substitution reactions at the aromatic ring or the dithietane ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways through binding or inhibition of specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Dithietan-2-ylidene)-1-phenylbutane-1,3-dione: A similar compound with a phenyl group instead of a 4-methylphenyl group.
2-(1,3-Dithietan-2-ylidene)-1-(4-chlorophenyl)butane-1,3-dione: A compound with a 4-chlorophenyl group.
Uniqueness
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
111604-12-7 |
|---|---|
Molekularformel |
C13H12O2S2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-(1,3-dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H12O2S2/c1-8-3-5-10(6-4-8)12(15)11(9(2)14)13-16-7-17-13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
MULJUBRJNCOEBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(=C2SCS2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



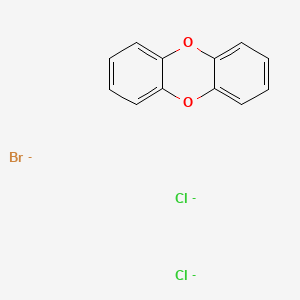
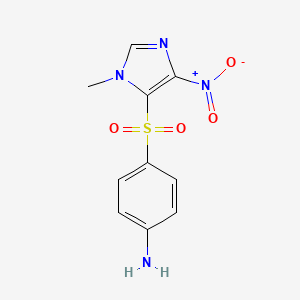
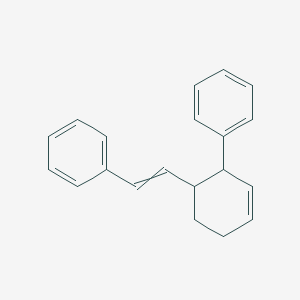
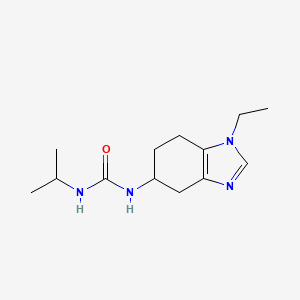
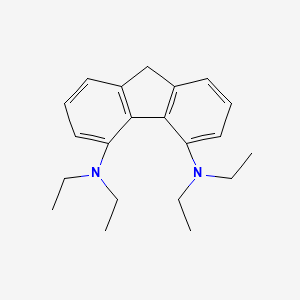
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
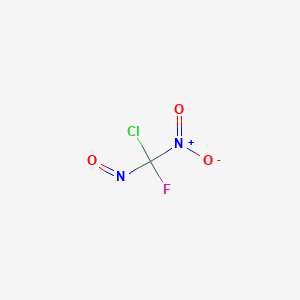
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
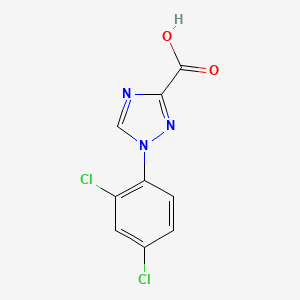
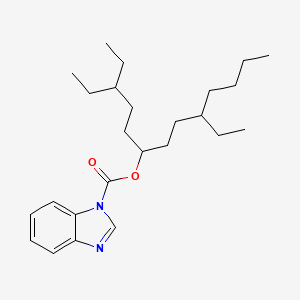
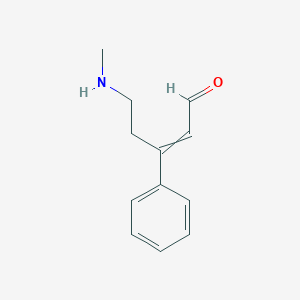
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
